(R)-1-(4-bromophenyl)-2,2,2-trifluoroethanol
Overview
Description
®-1-(4-bromophenyl)-2,2,2-trifluoroethanol is a chiral compound characterized by the presence of a bromine atom on the phenyl ring and three fluorine atoms on the ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-bromophenyl)-2,2,2-trifluoroethanol typically involves the following steps:
Starting Material: The synthesis begins with 4-bromobenzaldehyde.
Grignard Reaction: The 4-bromobenzaldehyde is reacted with trifluoromethyl magnesium bromide to form the corresponding alcohol.
Chiral Resolution: The racemic mixture obtained is then subjected to chiral resolution to isolate the ®-enantiomer.
Industrial Production Methods
Industrial production of ®-1-(4-bromophenyl)-2,2,2-trifluoroethanol may involve similar steps but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and the use of chiral catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: ®-1-(4-bromophenyl)-2,2,2-trifluoroethanol can undergo oxidation to form the corresponding ketone.
Reduction: Reduction reactions can convert it back to the corresponding alcohol.
Substitution: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: The major product is the corresponding ketone.
Reduction: The major product is the alcohol.
Substitution: The major products depend on the nucleophile used but typically involve the replacement of the bromine atom.
Scientific Research Applications
Chemistry
Synthesis of Chiral Intermediates: ®-1-(4-bromophenyl)-2,2,2-trifluoroethanol is used as a chiral building block in the synthesis of various complex molecules.
Catalysis: It can be used in asymmetric catalysis to induce chirality in other compounds.
Biology and Medicine
Pharmaceuticals: This compound is explored for its potential use in the synthesis of pharmaceutical agents, particularly those requiring chiral purity.
Biological Studies: It is used in studies involving enzyme interactions and chiral recognition.
Industry
Material Science: The compound is used in the development of new materials with specific optical properties.
Agrochemicals: It is investigated for use in the synthesis of agrochemicals that require chiral centers.
Mechanism of Action
The mechanism by which ®-1-(4-bromophenyl)-2,2,2-trifluoroethanol exerts its effects depends on its application. In catalysis, it acts as a chiral inducer, influencing the stereochemistry of the reaction products. In biological systems, it may interact with enzymes or receptors, affecting their activity and leading to specific biological outcomes.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol: The enantiomer of the compound, differing in the spatial arrangement of atoms.
1-(4-chlorophenyl)-2,2,2-trifluoroethanol: Similar structure but with a chlorine atom instead of bromine.
1-(4-bromophenyl)-2,2,2-trifluoroethanamine: Similar structure but with an amine group instead of an alcohol.
Uniqueness
®-1-(4-bromophenyl)-2,2,2-trifluoroethanol is unique due to its specific chiral configuration and the presence of both bromine and trifluoromethyl groups. This combination imparts distinct reactivity and selectivity in chemical reactions, making it valuable in various synthetic applications.
Properties
IUPAC Name |
(1R)-1-(4-bromophenyl)-2,2,2-trifluoroethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7,13H/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWPRSZULISLMK-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](C(F)(F)F)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10505334 | |
Record name | (1R)-1-(4-Bromophenyl)-2,2,2-trifluoroethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10505334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80418-12-8 | |
Record name | (1R)-1-(4-Bromophenyl)-2,2,2-trifluoroethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10505334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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